molecular formula C9H13N5O3 B8274881 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

Cat. No.: B8274881
M. Wt: 239.23 g/mol
InChI Key: RVUURJWOGFGXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine is a useful research compound. Its molecular formula is C9H13N5O3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(2-aminopurin-9-yl)oxybutane-1,4-diol

InChI

InChI=1S/C9H13N5O3/c10-9-11-3-7-8(13-9)14(5-12-7)17-6(4-16)1-2-15/h3,5-6,15-16H,1-2,4H2,(H2,10,11,13)

InChI Key

RVUURJWOGFGXMM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)OC(CCO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-9-[1,4-bis(4-methoxybenzyloxy)but-2-oxy]-6-chloropurine (0.94 g, 1.8 mmol) in dichloromethane (7.2 ml) and methanol (0.8 ml) was added 2,3-dichloro-5,6-dicyanobenzoquinone (0.91 g, 4.0 mmol) and the solution was stirred at room temperature for 80 minutes. The solution was diluted with dichloromethane (8 ml) and extracted with water (3×8 ml). The aqueous layers were combined, filtered and the solvent removed. The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with 10% methanol in water followed by column chromatography on silica gel eluting with chloroform-methanol (12:1). The product was suspended in a solution of ammonium formate (208 mg, 3.3 mmol) in methanol (8 ml), 10% palladium-on-charcoal was added (25 mg) and the mixture was heated under reflux. After 30 minutes further 10% palladium-on-charcoal (10 mg) was added and the mixture was heated under reflux for a further 1 hour. The mixture was allowed to cool and water (2 ml) was added. The solution was filtered and the solvent was removed. The residue was purified by reverse-phase column chromatography on Spherisorb C18 300 silica eluting with water and 10% methanol to afford 2-amino-9-(1,4-dihydroxybut-2-oxy)purine (155 mg, 36%), m.p. 178°-179° C.; UV: λmax (H2O) 222 (ε24,100) and 304 (ε7,020)nm; IR: υmax (KBr) 3330, 3210, 3070, 1655, 1640, 1580, 1510, 1480 and 1435 cm-1 ; 1H NMR: δH [(CD3)2SO] 1.84 (2H, q, J=6.4 Hz, 3'-H), 3.58 (4H, m, 1'-H and 4'-H), 4.42 (1H, m, 2'-H), 4.63 (1H, t, J=5.2 Hz, D2O exchangeable, OH), 4.98 (1H, t, J=5.9 Hz, D2O exchangeable, OH), 6.70 (2H, s, D2O exchangeable, 2-NH2), 8.23 (1H, s, 8-H) and 8.59 (1H, s, 6-H). Found: C, 45.13; H, 5.47; N, 29.30%. C9H13N5O3 requires C, 45.18; H, 5.48; N, 29.27%.
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
2-amino-9-[1,4-bis(4-methoxybenzyloxy)but-2-oxy]-6-chloropurine
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
solvent
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
208 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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